molecular formula C19H17ClN4O4S2 B3008727 N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 330190-62-0

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B3008727
CAS No.: 330190-62-0
M. Wt: 464.94
InChI Key: RQQAQVCEECSMBW-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound featuring a thiadiazole ring, a chlorophenyl group, and a morpholinosulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate chlorophenyl derivative under acidic conditions.

    Coupling with Benzamide: The thiadiazole intermediate is then coupled with 4-(morpholinosulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time would be optimized.

    Purification Techniques: Techniques such as recrystallization, chromatography, or distillation might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the development of new drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance binding affinity, while the morpholinosulfonyl moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(ethylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of the morpholinosulfonyl group, which can enhance its solubility and bioavailability. This makes it more suitable for biological applications and drug development.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S2/c20-16-4-2-1-3-15(16)18-22-23-19(29-18)21-17(25)13-5-7-14(8-6-13)30(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQAQVCEECSMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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